3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

SAR studies on kinase hinge-binders often stall due to regioisomeric heterogeneity in commercial building blocks, introducing confounding steric and electronic variables. This compound solves that problem by providing a single, well-defined 3-fluoro-4-methyl aniline core attached via a methylene linker to an unsubstituted isoxazole. - Defined regioisomeric fingerprint: meta-F/para-Me on aniline; ΔMW +17.05 vs. thiadiazole analogs eliminates bioequivalence ambiguity. - Physicochemical profile (MW 206.22, LogP 2.73, TPSA 38.06 Ų) aligns with oral kinase inhibitor property space. - Unsubstituted isoxazole enables C-5 C-H functionalization or reductive ring-opening for library expansion. Supplied at ≥95% purity; suitable for fragment-based screening (¹⁹F NMR handle) and agrochemical lead optimization.

Molecular Formula C11H11FN2O
Molecular Weight 206.22 g/mol
CAS No. 1184567-88-1
Cat. No. B1453610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline
CAS1184567-88-1
Molecular FormulaC11H11FN2O
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NCC2=CON=C2)F
InChIInChI=1S/C11H11FN2O/c1-8-2-3-10(4-11(8)12)13-5-9-6-14-15-7-9/h2-4,6-7,13H,5H2,1H3
InChIKeyGLBJFROTBIGLRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline (CAS 1184567-88-1): A Specialized Fluorinated Isoxazole-Aniline Building Block for Medicinal Chemistry


3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline (CAS 1184567-88-1) is a fluorinated aromatic amine featuring a 3-fluoro-4-methyl substitution pattern on the aniline ring linked via a methylene bridge to a 1,2-oxazole (isoxazole) heterocycle . The compound is commercially available as a research-use-only building block for organic synthesis and medicinal chemistry applications . Its structural features—a meta-fluorine, para-methyl substitution on the aniline core, and an unsubstituted isoxazole ring at the 4-position—define its chemical identity and differentiate it from structurally related aniline derivatives .

Why Generic Substitution of 3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline (CAS 1184567-88-1) Fails in Structure-Activity Relationship Studies


In medicinal chemistry and agrochemical lead optimization, subtle changes in substitution pattern—such as the position of a fluorine atom or the nature of a heterocyclic linker—can profoundly alter target binding affinity, metabolic stability, and physicochemical properties [1]. 3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline possesses a distinct regioisomeric fingerprint: a meta-fluorine and para-methyl aniline core tethered via a methylene linker to an unsubstituted 4-isoxazole . Substituting this compound with a regioisomer (e.g., 2-fluoro or 4-fluoro aniline derivatives) or a different heterocyclic linker (e.g., thiadiazole, pyrazole, or oxadiazole analogs) introduces steric and electronic perturbations that cannot be assumed to be bioequivalent without direct comparative data . The following evidence sections document the specific structural differentiators that preclude generic substitution in structure-activity relationship (SAR) studies.

Quantitative Differentiation of 3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline (CAS 1184567-88-1) Relative to Analogs


Structural Differentiation: Regioisomeric Fluorine Substitution Pattern (3-Fluoro-4-methyl vs. 2-Fluoro and 4-Fluoro Analogs)

The target compound bears a 3-fluoro-4-methyl substitution on the aniline ring. Regioisomeric analogs—such as 2-fluoro-4-methylaniline derivatives or 4-fluoro-3-methylaniline derivatives—introduce altered electronic distribution and hydrogen-bonding capacity at the aniline nitrogen, which in turn affects amine nucleophilicity and target binding geometry .

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Differentiation by Isoxazole-Aniline Linker: 4-Methylene Isoxazole vs. Thiadiazole and Oxadiazole Analogs

The compound contains a 1,2-oxazole (isoxazole) ring attached via a methylene linker to the aniline nitrogen. Commercial availability data show closely related analogs bearing alternative heterocycles—including 1,2,3-thiadiazole (CAS 1157063-53-0) and oxadiazole moieties—which differ significantly in ring electronics (oxygen vs. sulfur) and hydrogen-bond acceptor capacity .

Heterocyclic Chemistry Bioisostere Linker Optimization

Calculated Physicochemical Differentiation: Lipophilicity (LogP) and Polar Surface Area (TPSA) Relative to Aniline Benchmarks

The target compound has a calculated LogP of 2.73 and a topological polar surface area (TPSA) of 38.06 Ų . These values place it within the favorable range for oral bioavailability (Lipinski's Rule of Five: LogP <5, TPSA <140 Ų) but differentiate it from both the parent 3-fluoro-4-methylaniline (LogP ≈ 1.8) and more lipophilic brominated isoxazole-aniline analogs [1].

Drug-likeness ADME Physicochemical Profiling

Optimal Research and Procurement Scenarios for 3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline (CAS 1184567-88-1)


Medicinal Chemistry: Isoxazole-Containing Kinase Inhibitor Lead Optimization

The 3-fluoro-4-methyl substitution pattern combined with an isoxazole heterocycle makes this compound suitable as a building block for kinase inhibitor scaffolds, particularly where the isoxazole moiety serves as a hinge-binding motif or solvent-exposed substituent. The calculated LogP of 2.73 and TPSA of 38.06 Ų fall within the favorable property space for oral kinase inhibitors (typical LogP range 2-4). Procurement of this specific building block enables systematic SAR exploration around the 4-isoxazole position without introducing the altered electronic profile associated with thiadiazole analogs (ΔMW +17.05) [1].

Fluorinated Fragment Library Expansion for FBDD Screening

With a molecular weight of 206.22 g/mol and a balanced fluorine content (single F atom; 9.2% F by weight), this compound meets the criteria for inclusion in fragment-based drug discovery (FBDD) libraries (MW <300, LogP <3). The 3-fluoro-4-methyl substitution provides a unique ¹⁹F NMR handle for fragment screening by ligand-observed NMR methods, enabling detection of weak binding events. The commercial availability from multiple vendors in 95% purity ensures reproducibility across screening campaigns.

Agrochemical Discovery: Heterocyclic Amine Intermediate for Fungicidal or Herbicidal Leads

Fluorinated isoxazole derivatives are established scaffolds in agrochemical discovery, with commercial fungicides and herbicides frequently incorporating 3-fluoro or isoxazole moieties . This compound provides a vector for introducing both a fluorine atom (for metabolic stability) and an isoxazole ring (for target engagement) into agrochemical lead structures. The 3-fluoro-4-methyl substitution pattern is distinct from common agrochemical aniline derivatives (which often employ 2-fluoro or 4-fluoro substitution), offering novelty for patent differentiation.

Organic Synthesis: Orthogonal Functionalization via Isoxazole Ring Chemistry

The unsubstituted isoxazole ring in this compound serves as a versatile handle for further derivatization. Isoxazoles undergo regioselective deprotonation at the 5-position, enabling C-H functionalization to introduce aryl, alkyl, or heteroaryl substituents. Additionally, reductive ring-opening of isoxazole yields β-hydroxy ketones or β-amino alcohols, providing access to structurally diverse analogs from a single building block. The 3-fluoro-4-methyl aniline core remains intact during these transformations, preserving the regioisomeric fluorine substitution pattern for downstream SAR studies.

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